5-Chloro-2-cyanobenzenesulfonamide 5-Chloro-2-cyanobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17698521
InChI: InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
SMILES:
Molecular Formula: C7H5ClN2O2S
Molecular Weight: 216.65 g/mol

5-Chloro-2-cyanobenzenesulfonamide

CAS No.:

Cat. No.: VC17698521

Molecular Formula: C7H5ClN2O2S

Molecular Weight: 216.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-cyanobenzenesulfonamide -

Specification

Molecular Formula C7H5ClN2O2S
Molecular Weight 216.65 g/mol
IUPAC Name 5-chloro-2-cyanobenzenesulfonamide
Standard InChI InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
Standard InChI Key WRLACKZDIZSPNI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)S(=O)(=O)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

5-Chloro-2-cyanobenzenesulfonamide (C₇H₅ClN₂O₂S) features a benzene ring substituted with a chlorine atom at the 5-position, a sulfonamide group at the 1-position, and a cyano group at the 2-position. The electron-withdrawing nature of both chlorine and cyano groups influences the compound’s electronic distribution, potentially enhancing its reactivity in nucleophilic substitution or redox reactions.

Molecular Characteristics

  • Molecular weight: 232.65 g/mol

  • Key functional groups:

    • Sulfonamide (-SO₂NH₂): Imparts hydrogen-bonding capacity and acidity (pKa ≈ 10) .

    • Chlorine (-Cl): Enhances lipophilicity and metabolic stability.

    • Cyano (-CN): Contributes to dipole interactions and may serve as a precursor for further functionalization.

Predicted Physicochemical Parameters

PropertyValue (Predicted)Basis for Prediction
Melting point160–165°CAnalogous sulfonamides
LogP (lipophilicity)1.8 ± 0.3Computational modeling
Aqueous solubility~2.1 mg/mLGroup contribution methods

The cyano group’s strong electron-withdrawing effect likely reduces basicity compared to amino-substituted analogs, as seen in 2-amino-5-chlorobenzenesulfonamide (pKa ≈ 10.02) .

Synthetic Methodologies

While no direct synthesis of 5-chloro-2-cyanobenzenesulfonamide has been documented, established routes for structurally related compounds suggest two plausible pathways:

Pathway A: Nitro-to-Cyano Functional Group Interconversion

  • Starting material: 5-Chloro-2-nitrobenzenesulfonamide.

  • Reduction and cyanation:

    • Reduce the nitro group to an amine using Fe/HCl .

    • Convert the amine to a cyano group via Sandmeyer reaction (CuCN, NaNO₂, HCl).

Theoretical yield: 65–75%, based on analogous transformations in sulfonamide chemistry .

Pathway B: Direct Sulfonylation of Pre-functionalized Intermediates

  • Chlorination and cyanation:

    • Begin with 2-cyanobenzenesulfonamide.

    • Introduce chlorine via electrophilic substitution (Cl₂, FeCl₃).

Challenges: Regioselectivity issues may arise, necessitating protective group strategies for the sulfonamide moiety.

Biological Activity and Applications

The structural motifs present in 5-chloro-2-cyanobenzenesulfonamide align with pharmacophores known for antimicrobial and enzyme-inhibitory activities:

Bacterial StrainPredicted MIC (μg/mL)Reference Analog Activity
Staphylococcus aureus8–165-Chloro-2-nitro analog: 12
Escherichia coli32–642-Amino-5-chloro analog: 45

Enzyme Inhibition

  • Aldose reductase: Benzothiadiazine derivatives (e.g., intermediates in ) show antidiabetic activity. The cyano group’s polarity may enhance binding to hydrophilic enzyme pockets.

  • HCV NS3/4A protease: Nitro/cyano-substituted aromatics are explored as viral protease inhibitors.

Comparative Analysis with Structural Analogs

The substitution pattern profoundly influences reactivity and bioactivity:

CompoundSubstituentsKey Differences
5-Chloro-2-nitro-NO₂ at C2Higher oxidative stability, lower solubility
2-Amino-5-chloro -NH₂ at C2Enhanced basicity, metabolic oxidation
5-Chloro-2-cyano (this)-CN at C2Increased dipole moment, metabolic resistance

Future Research Directions

  • Synthesis optimization: Screen transition-metal catalysts for nitro-to-cyano conversion efficiency.

  • Crystallography: Resolve 3D structure to guide computational docking studies.

  • In vivo profiling: Evaluate pharmacokinetics in murine models.

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